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Compound of Interest

Compound Name: 2-Fluoro-5-nitrophenylacetic acid

Cat. No.: B184392 Get Quote

This guide provides a comprehensive spectroscopic analysis for the structural validation of 2-
Fluoro-5-nitrophenylacetic acid. Designed for researchers, scientists, and professionals in

drug development, this document presents a comparative analysis with structurally related

compounds, supported by experimental and predicted data.

Structural and Physical Properties Comparison
The structural integrity and purity of 2-Fluoro-5-nitrophenylacetic acid can be initially

assessed by its physical properties and then confirmed through detailed spectroscopic

analysis. A comparison with its isomer, a non-fluorinated analog, and a chloro-substituted

analog highlights the influence of substituent position and electronegativity on these

characteristics.
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Property

2-Fluoro-5-
nitrophenylace
tic acid
(Target)

5-Fluoro-2-
nitrophenylace
tic acid
(Isomer)

2-
Nitrophenylac
etic acid (Non-
fluorinated
Analog)

2-Chloro-5-
nitrobenzoic
acid (Chloro
Analog)

Molecular

Formula
C₈H₆FNO₄ C₈H₆FNO₄ C₈H₇NO₄ C₇H₄ClNO₄

Molecular Weight 199.14 g/mol 199.14 g/mol 181.15 g/mol 201.56 g/mol [1]

CAS Number 195609-18-8 29640-98-0 3740-52-1 2516-96-3[1]

Melting Point 149-150 °C 153-157 °C 139-142 °C 140-142 °C

Spectroscopic Data Comparison
Spectroscopic techniques provide detailed information about the molecular structure. The

following tables summarize the expected and observed data for the target compound and its

alternatives.

¹H NMR Spectroscopy Data (Predicted)
Predicted chemical shifts (δ) in ppm relative to TMS.

Proton
Assignment

2-Fluoro-5-
nitrophenylace
tic acid

5-Fluoro-2-
nitrophenylace
tic acid

2-
Nitrophenylac
etic acid

2-Chloro-5-
nitrobenzoic
acid

-CH₂- ~3.8 ~3.9 ~4.1 N/A

Aromatic H H-3: ~7.4 (dd) H-3: ~7.8 (dd) H-3: ~7.7 (m) H-3: ~8.6 (d)

H-4: ~8.2 (ddd) H-4: ~7.3 (ddd) H-4: ~7.6 (m) H-4: ~8.5 (dd)

H-6: ~8.0 (dd) H-6: ~7.6 (dd) H-5: ~7.5 (m) H-6: ~8.2 (d)

H-6: ~8.2 (m)

-COOH ~11.0 (s, br) ~11.0 (s, br) ~10.9 (s, br) ~13.0 (s, br)
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¹³C NMR Spectroscopy Data (Predicted)
Predicted chemical shifts (δ) in ppm.

Carbon
Assignment

2-Fluoro-5-
nitrophenylace
tic acid

5-Fluoro-2-
nitrophenylace
tic acid

2-
Nitrophenylac
etic acid

2-Chloro-5-
nitrobenzoic
acid

-CH₂- ~35 ~35 ~36 N/A

Aromatic C C-1: ~125 (d) C-1: ~135 (d) C-1: ~129 C-1: ~132

C-2: ~160 (d,

¹JCF)
C-2: ~148 (d) C-2: ~149 C-2: ~131

C-3: ~118 (d) C-3: ~126 (d) C-3: ~134 C-3: ~130

C-4: ~128 (d)
C-4: ~115 (d,

²JCF)
C-4: ~129 C-4: ~125

C-5: ~141
C-5: ~163 (d,

¹JCF)
C-5: ~125 C-5: ~146

C-6: ~123 (d)
C-6: ~116 (d,

²JCF)
C-6: ~134 C-6: ~140

-COOH ~171 ~171 ~172 ~164

¹⁹F NMR Spectroscopy Data (Predicted)
Predicted chemical shifts (δ) in ppm relative to CFCl₃.

Compound Predicted ¹⁹F Chemical Shift

2-Fluoro-5-nitrophenylacetic acid ~ -115 to -125

5-Fluoro-2-nitrophenylacetic acid ~ -110 to -120

Infrared (IR) Spectroscopy Data
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Functional Group
2-Fluoro-5-
nitrophenylacetic
acid (Predicted)

2-Nitrophenylacetic
acid (Experimental)
[2]

2-Chloro-5-
nitrobenzoic acid
(Experimental)[1]

O-H stretch

(Carboxylic Acid)

3200-2500 cm⁻¹

(broad)
Conforms to structure Conforms to structure

C-H stretch (Aromatic) 3100-3000 cm⁻¹ Conforms to structure Conforms to structure

C=O stretch

(Carboxylic Acid)
~1700 cm⁻¹ ~1700 cm⁻¹ ~1700 cm⁻¹

C=C stretch

(Aromatic)
~1600, ~1475 cm⁻¹ ~1600, ~1480 cm⁻¹ ~1600, ~1470 cm⁻¹

N-O stretch (Nitro)
~1530 cm⁻¹ (asym),

~1350 cm⁻¹ (sym)

~1520 cm⁻¹ (asym),

~1350 cm⁻¹ (sym)

~1530 cm⁻¹ (asym),

~1350 cm⁻¹ (sym)

C-F stretch ~1250 cm⁻¹ N/A N/A

C-Cl stretch N/A N/A ~740 cm⁻¹

Mass Spectrometry (MS) Data
Compound Molecular Ion (M⁺)

Key Fragmentation Peaks
(m/z)

2-Fluoro-5-nitrophenylacetic

acid
199

154 ([M-COOH]⁺), 124, 108,

79

5-Fluoro-2-nitrophenylacetic

acid
199

154 ([M-COOH]⁺), 124, 108,

79

2-Nitrophenylacetic acid 181 136 ([M-COOH]⁺), 106, 90, 78

2-Chloro-5-nitrobenzoic acid 201/203 (isotope pattern)
184/186 ([M-OH]⁺), 156/158,

122, 99, 75[3]

Experimental Workflow and Protocols
The structural validation of 2-Fluoro-5-nitrophenylacetic acid follows a logical workflow,

beginning with sample preparation and proceeding through various spectroscopic analyses.
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Caption: Workflow for the Spectroscopic Validation of 2-Fluoro-5-nitrophenylacetic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
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¹H NMR: Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters

include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance

and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation

delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

¹⁹F NMR: Acquire the spectrum, often using a broadband probe tuned to the fluorine

frequency. ¹H decoupling may be applied to simplify the spectrum. Chemical shifts are

referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

common. A small amount of the solid is placed on the ATR crystal, and pressure is applied to

ensure good contact. Alternatively, a KBr pellet can be prepared by mixing a small amount of

the sample with dry KBr and pressing it into a transparent disk.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background

spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like

methanol or acetonitrile.

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

method, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is

infused directly or via liquid chromatography. For EI, the sample is typically introduced

through a gas chromatograph or a direct insertion probe. The mass analyzer separates the

ions based on their mass-to-charge ratio (m/z).

Comparative Analysis and Conclusion
The predicted spectroscopic data for 2-Fluoro-5-nitrophenylacetic acid is consistent with its

proposed structure. The ¹H and ¹³C NMR spectra are expected to show characteristic shifts and
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coupling patterns arising from the substitution on the aromatic ring. The presence of fluorine is

definitively confirmed by ¹⁹F NMR and the observation of C-F coupling in the ¹³C NMR

spectrum. IR spectroscopy confirms the presence of the carboxylic acid and nitro functional

groups. Mass spectrometry provides the molecular weight and fragmentation patterns

consistent with the structure.

Comparison with the isomeric 5-Fluoro-2-nitrophenylacetic acid reveals subtle but predictable

differences in the aromatic region of the NMR spectra due to the different electronic

environments of the protons and carbons. The absence of a fluorine signal and C-F coupling in

the spectra of 2-Nitrophenylacetic acid provides a clear point of differentiation. The comparison

with 2-Chloro-5-nitrobenzoic acid highlights the distinct influence of different halogen

substituents on the chemical shifts.

In conclusion, a combination of NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry provides a

robust and comprehensive dataset for the unequivocal validation of the structure of 2-Fluoro-5-
nitrophenylacetic acid. The comparative data presented in this guide serves as a valuable

reference for researchers working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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